molecular formula C14H8F3N3O2 B11461332 N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B11461332
M. Wt: 307.23 g/mol
InChI Key: QTCIOACOKVOMOF-UHFFFAOYSA-N
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Description

N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring fused to a pyridine ring, with a trifluoromethyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Fusion with Pyridine Ring: The isoxazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the isoxazole ring.

    Reduction Products: Amines or alcohols derived from the reduction of nitro or carbonyl groups.

    Substitution Products: Various substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    N-(isoxazolo[5,4-b]pyridin-3-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(isoxazolo[5,4-b]pyridin-3-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethyl group.

    N-(isoxazolo[5,4-b]pyridin-3-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness: N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-3-8(4-6-9)12(21)19-11-10-2-1-7-18-13(10)22-20-11/h1-7H,(H,19,20,21)

InChI Key

QTCIOACOKVOMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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